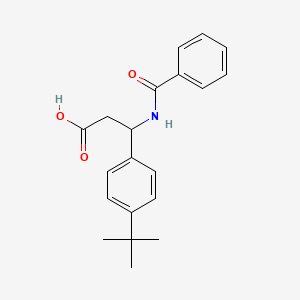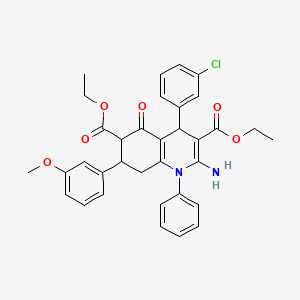
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid
Descripción general
Descripción
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BPPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is not fully understood. However, it is believed that 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has also been shown to have analgesic and antipyretic effects. Additionally, 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is its potential applications in the treatment of inflammatory diseases. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has also been shown to have analgesic and antipyretic effects, which makes it a potential candidate for the treatment of pain and fever. However, one limitation of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is its low yield during the synthesis process. The yield of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid is typically around 50%, which makes it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for research on 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid. One potential direction is to investigate the potential applications of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid in the treatment of other diseases, such as cancer. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases. Another potential direction is to investigate the mechanism of action of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid in more detail. Understanding the exact mechanism of action of 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid may lead to the development of more effective drugs based on the compound.
Aplicaciones Científicas De Investigación
3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 3-(benzoylamino)-3-(4-tert-butylphenyl)propanoic acid has also been shown to have analgesic and antipyretic effects, which makes it a potential candidate for the treatment of pain and fever.
Propiedades
IUPAC Name |
3-benzamido-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-14(10-12-16)17(13-18(22)23)21-19(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCQHVKJSXVXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-benzoylamino-3-(4-tert-butylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4302722.png)
![1-phenyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302742.png)
![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302747.png)
![isopropyl 4-chloro-3-({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B4302750.png)
![1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4302762.png)
![3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302764.png)
![2-[(4-methylphenyl)sulfonyl]-4-nitro-9-(phenyldiazenyl)-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4302766.png)
![3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4302770.png)
![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)
![ethyl 2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4302801.png)
![2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4302809.png)
![N-[4-(trifluoromethoxy)phenyl]-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4302814.png)

![ethyl 4-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4302827.png)